2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid typically involves the reaction of heptanal with a suitable reagent to form the oxirane ring. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the alkene precursor . The reaction conditions generally require a solvent like dichloromethane and are carried out at low temperatures to ensure the stability of the oxirane ring.
Industrial Production Methods
Industrial production of 2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of reagents and solvents can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and resins, where the oxirane ring can undergo polymerization reactions
Mechanism of Action
The mechanism of action of 2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions. The compound can interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid: shares similarities with other oxirane-containing compounds, such as:
Uniqueness
The uniqueness of 2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the heptyl group and the carboxylic acid functionality provides distinct chemical properties compared to other oxirane derivatives .
Properties
CAS No. |
5445-39-6 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-heptyl-3,3-dimethyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H22O3/c1-4-5-6-7-8-9-12(10(13)14)11(2,3)15-12/h4-9H2,1-3H3,(H,13,14) |
InChI Key |
IVFRQLCTNLNXCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(C(O1)(C)C)C(=O)O |
Origin of Product |
United States |
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